泰乐特司他

描述

科学研究应用

替洛特里司特乙酯在科学研究中有多种应用,特别是在化学、生物学和医学领域。 在化学领域,它被用作模型化合物来研究色氨酸羟化酶的抑制和5-羟色胺的合成 . 在生物学领域,它被用于研究5-羟色胺在各种生理过程和疾病中的作用 . 在医学领域,替洛特里司特乙酯用于治疗类癌综合征腹泻,这是一种由神经内分泌肿瘤过度产生5-羟色胺引起的疾病 . 它也因其潜在的预防类癌性心脏病和其他5-羟色胺介导的并发症而受到研究 .

作用机制

准备方法

合成路线和反应条件: 替洛特里司特乙酯的合成涉及多个步骤,从商业上可获得的起始原料开始。 关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以引入所需的取代基 . 最后一步涉及羧酸基团的酯化反应形成乙酯,即前药形式 .

工业生产方法: 替洛特里司特乙酯的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 . 该工艺旨在具有成本效益且可扩展,以满足制药市场的需求。

化学反应分析

反应类型: 替洛特里司特乙酯会经历几种类型的化学反应,包括水解、氧化和还原 . 乙酯基团的水解将替洛特里司特乙酯转化为其活性形式替洛特里司特 . 氧化和还原反应可以修饰分子上的官能团,影响其活性 and 稳定性 .

常用试剂和条件: 替洛特里司特乙酯的合成和修饰中常用的试剂包括用于水解和酯化的酸和碱、用于氧化反应的氧化剂、用于还原反应的还原剂 . 反应通常在受控条件下进行,以确保以高纯度和高产率获得所需的产物 .

主要生成产物: 替洛特里司特乙酯水解形成的主要产物是替洛特里司特,即药物的活性形式 . 氧化和还原反应形成的其他产物取决于使用的具体试剂和条件,但通常涉及对分子上的官能团进行修饰 .

相似化合物的比较

属性

IUPAC Name |

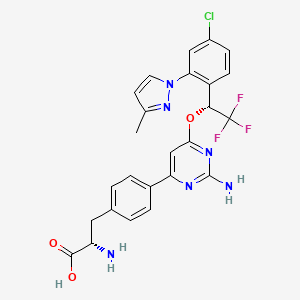

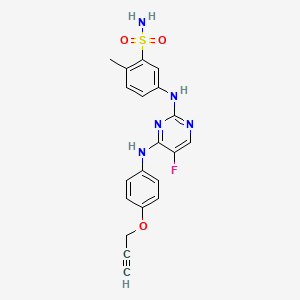

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLGDOBQAWBXRA-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145805 | |

| Record name | Telotristat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033805-28-5 | |

| Record name | Telotristat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telotristat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telotristat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELOTRISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Telotristat ethyl is an oral prodrug that is rapidly converted to its active metabolite, telotristat. Telotristat functions as an inhibitor of tryptophan hydroxylase (TPH), specifically the isoform TPH1, which is the rate-limiting enzyme in the biosynthesis of serotonin [, , , ].

A: By inhibiting TPH1, telotristat effectively reduces the peripheral production of serotonin. This effect is particularly pronounced in the intestines, where TPH1 is highly expressed in enterochromaffin cells [, , ].

A: The primary downstream effect of reduced serotonin is a decrease in intestinal motility, which is the basis for telotristat's therapeutic benefit in treating carcinoid syndrome diarrhea [, , ]. Additionally, reduced serotonin levels have been shown to have potential antitumor effects and may enhance the efficacy of immune checkpoint blockade therapy in preclinical models [, ].

ANone: Unfortunately, the provided scientific articles do not contain information on the molecular formula, weight, or spectroscopic data for telotristat ethyl.

ANone: The provided research articles do not provide information regarding the material compatibility or stability of telotristat ethyl under various conditions.

ANone: Telotristat ethyl itself is not a catalyst. Its active metabolite, telotristat, functions as an enzyme inhibitor.

ANone: The provided scientific research papers do not provide detailed information on the computational chemistry, modeling, simulations, calculations, or QSAR models related to telotristat.

ANone: The provided research papers do not delve into the specific SAR studies of telotristat ethyl.

ANone: While the research papers confirm that telotristat ethyl is an oral prodrug, they do not provide specific details on its stability under various conditions or formulation strategies employed to improve its stability, solubility, or bioavailability.

ANone: The provided research papers focus on the scientific and clinical aspects of telotristat ethyl and do not discuss SHE (Safety, Health, and Environment) regulations.

A: Telotristat is specifically designed not to cross the blood-brain barrier, limiting its effects to the periphery and reducing the risk of central nervous system side effects [, ].

A: Telotristat's rapid absorption and conversion to its active metabolite, coupled with its ability to significantly reduce urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker for serotonin, are key factors contributing to its efficacy in alleviating carcinoid syndrome diarrhea [, , , ].

A: Researchers have utilized both 2D and 3D cell culture models, including human pancreatic NET cell lines BON-1/QGP-1, to investigate the impact of telotristat on serotonin production, cell proliferation, and the expression of relevant receptors [, ].

A: In vitro studies have consistently shown that telotristat effectively reduces serotonin production in a dose-dependent manner without affecting NET cell proliferation [, ].

A: While the research papers mention the use of mouse models to study serotonin-secreting neuroendocrine neoplasms, the provided excerpts lack detailed information about the specific in vivo models used to evaluate telotristat's efficacy in treating carcinoid syndrome [, ].

A: Several phase II and III clinical trials, including TELESTAR, TELECAST, and TELEPATH, have demonstrated that telotristat ethyl, administered at doses of 250 mg or 500 mg three times daily, effectively reduces bowel movement frequency and urinary 5-HIAA levels in patients with carcinoid syndrome, particularly in those with inadequate symptom control with somatostatin analogs [, , , , , , , ].

A: While telotristat's primary indication is for symptom control in carcinoid syndrome, one retrospective study (TELEACE) suggested potential tumor size reductions in patients receiving telotristat ethyl in real-world clinical practice []. Further research is necessary to confirm these findings and fully understand telotristat's impact on tumor growth.

ANone: The provided research papers do not offer information about specific resistance mechanisms to telotristat ethyl or its relation to cross-resistance with other compounds or drug classes.

A: While the provided research papers mention adverse events observed in clinical trials, including gastrointestinal symptoms, liver function test abnormalities, and potential mood disturbances, they do not provide a comprehensive overview of telotristat ethyl's toxicology and safety profile [, , ].

ANone: The provided research papers focus on the use of oral telotristat ethyl and do not explore alternative drug delivery strategies or targeting approaches.

A: Urinary 5-HIAA levels are routinely monitored as a biomarker of serotonin production and treatment response to telotristat ethyl. Reductions in u5-HIAA levels generally correlate with improvements in carcinoid syndrome symptoms, particularly diarrhea [, , ].

A: Yes, research is ongoing to identify additional biomarkers that could potentially predict telotristat ethyl efficacy or aid in monitoring treatment response. For instance, some studies have explored the potential of serum N-terminal pro B-type natriuretic peptide (NT-proBNP) levels as a biomarker for carcinoid heart disease, a serious complication of carcinoid syndrome, and its potential modulation by telotristat []. Additionally, neutrophil-eosinophil ratio (NER) and chromogranin A (CGA) are being investigated as potential biomarkers to assess disease patterns and response to telotristat in combination with peptide receptor radionuclide therapy (PRRT) [].

ANone: The research papers mention the measurement of urinary 5-HIAA and serotonin levels but do not provide specific details about the analytical methods and techniques used to characterize, quantify, and monitor telotristat ethyl.

ANone: The provided research papers do not discuss the environmental impact or degradation of telotristat ethyl.

ANone: The research papers do not provide details on the dissolution rate or solubility of telotristat ethyl in various media.

ANone: The research papers do not discuss the validation of analytical methods used in the studies.

ANone: The provided research papers do not contain information on quality control and assurance measures for telotristat ethyl.

ANone: The provided research papers do not discuss the immunogenicity of telotristat ethyl or its potential to induce immunological responses.

ANone: The research papers do not provide information on interactions between telotristat ethyl and drug transporters.

ANone: The research papers do not discuss the potential of telotristat ethyl to induce or inhibit drug-metabolizing enzymes.

ANone: The research papers do not provide information about the biocompatibility or biodegradability of telotristat ethyl.

A: Research is ongoing to explore additional therapeutic options for carcinoid syndrome diarrhea. Some potential avenues include novel SSAs with different receptor affinities, such as pasireotide, peptide receptor radionuclide therapy (PRRT), and targeted therapies aimed at inhibiting specific molecular pathways involved in tumor growth and hormone secretion [, , ].

ANone: The research papers do not provide information about recycling or waste management strategies related to telotristat ethyl.

ANone: The provided research papers do not specifically discuss the research infrastructure and resources used in the studies.

A: The understanding of serotonin's critical role in the pathogenesis of carcinoid syndrome diarrhea, coupled with the limitations of existing therapies, such as SSAs, spurred the search for novel agents that could effectively target serotonin synthesis. Telotristat ethyl emerged from these efforts as a potent and selective TPH1 inhibitor, paving the way for its development and eventual approval for the treatment of carcinoid syndrome diarrhea [, , ].

A: The research papers highlight the importance of cross-disciplinary collaboration, particularly between oncology and endocrinology, in advancing the understanding and treatment of carcinoid syndrome [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)